Diallylnitrosamine
Overview
Description
Diallylnitrosamine is a chemical compound with the molecular formula C6H10N2O. It belongs to the class of nitrosamines, which are known for their carcinogenic properties. This compound has been studied extensively for its effects on the respiratory system, particularly in animal models such as Syrian golden hamsters .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallylnitrosamine can be synthesized from diallylamine through a nitrosation reaction. The process involves the reaction of diallylamine with sodium nitrite in the presence of acetic acid. The reaction is typically carried out in an aqueous medium at temperatures ranging from 0 to 20°C for about 15 minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale nitrosation reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: Diallylnitrosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields amines and related compounds.
Substitution: Results in various substituted nitrosamines.
Scientific Research Applications
Diallylnitrosamine has several applications in scientific research:
Chemistry: Used as a model compound to study nitrosation reactions and the behavior of nitrosamines.
Biology: Investigated for its effects on cellular processes and its role in inducing tumors in animal models.
Medicine: Studied for its carcinogenic properties and potential implications in cancer research.
Industry: Used in the synthesis of other chemical compounds and as a reference material in analytical chemistry
Mechanism of Action
Diallylnitrosamine exerts its effects primarily through the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to mutations, cellular damage, and ultimately carcinogenesis. The compound targets the respiratory tract, where it induces tumors in the nasal cavity, larynx, and trachea .
Comparison with Similar Compounds
Diethylnitrosamine: Another nitrosamine with similar carcinogenic properties.
Dimethylnitrosamine: Known for its hepatotoxic effects.
N-Nitrosodimethylamine: A potent carcinogen found in various environmental sources.
Uniqueness: Diallylnitrosamine is unique in its selective induction of respiratory tract tumors, particularly in the nasal cavity and larynx. This specificity makes it a valuable compound for studying respiratory carcinogenesis and the mechanisms underlying nitrosamine-induced cancers .
Properties
IUPAC Name |
N,N-bis(prop-2-enyl)nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-3-5-8(7-9)6-4-2/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYFJBRXMFVEIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020395 | |
Record name | Diallylnitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.1 [mmHg] | |
Record name | Diallylnitrosamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21314 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
16338-97-9 | |
Record name | N-Nitroso-N-2-propen-1-yl-2-propen-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16338-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diallylnitrosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallylnitrosamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diallylnitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallylnitrosamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ22XCT9RV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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